
3-Chlorobenzamide
Overview
Description
3-Chlorobenzamide (molecular formula: C₇H₆ClNO, molecular weight: 155.58 g/mol, CAS: 618-48-4) is a substituted benzamide derivative with a chlorine atom at the meta position of the benzene ring. Its IUPAC name is 3-chlorobenzenecarboxamide, and it is characterized by a carboxamide group (-CONH₂) at position 1 and a chlorine substituent at position 3 . This compound is widely utilized in medicinal chemistry as a scaffold for designing bioactive molecules due to its balanced lipophilicity (ACD/LogP: 1.51) and hydrogen-bonding capacity (H-bond donors: 2, acceptors: 2) . Its melting point is reported as 135–136°C, and it is stable as a solid at 25°C .
Preparation Methods
Classical Synthetic Routes
Acid-Catalyzed Condensation of 3-Chlorobenzoic Acid
The direct condensation of 3-chlorobenzoic acid with ammonia or amines represents the most traditional method. This reaction typically employs sulfuric acid or phosphoric acid as catalysts at elevated temperatures (80–100°C). The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ammonia to form the amide bond .
Reaction Conditions:
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Molar Ratio: 1:1.2 (acid:ammonia)
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Catalyst: 5–10% H₂SO₄ by mass
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Temperature: 90°C ± 5°C
Limitations:
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Requires rigorous pH control to prevent hydrolysis of the amide group.
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Generates stoichiometric amounts of ammonium sulfate byproducts.
Hofmann Rearrangement of 3-Chlorobenzamide Derivatives
The Hofmann rearrangement of this compound derivatives, such as N-chloro-3-chlorobenzamide , offers an alternative pathway. This method involves treatment with hypochlorous acid (HOCl) in alkaline media, resulting in the formation of isocyanates, which are subsequently hydrolyzed to the target amide .
Key Steps:
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Chlorination:
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Rearrangement:
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Hydrolysis:
Optimized Parameters:
Modern Catalytic Methods
Ultrasonic-Assisted Synthesis with Ionic Liquids
Recent advances utilize Lewis acidic ionic liquids (IL/ZrCl₄) under ultrasonic irradiation to enhance reaction kinetics. This method reduces reaction times from hours to minutes while improving yields .
Procedure:
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Activation: 3-Chlorobenzoic acid (1.0 equiv) is mixed with IL/ZrCl₄ (0.1 mol%) in dichloromethane.
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Ammonolysis: Gaseous NH₃ is introduced under ultrasound (40 kHz, 300 W).
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Workup: The mixture is filtered, and the product is recrystallized from ethanol.
Performance Metrics:
Parameter | Value |
---|---|
Reaction Time | 25–30 min |
Temperature | 25°C (ambient) |
Yield | 89–92% |
Purity (HPLC) | ≥99% |
Advantages:
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Eliminates volatile organic solvents.
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Catalyst recyclable for ≥5 cycles without significant activity loss .
Solid-Phase Synthesis Using Diatomite Immobilized Catalysts
Diatomite earth functionalized with zinc chloride (ZnCl₂/diatomite) provides a heterogeneous catalytic system. This method is particularly suited for continuous-flow reactors in industrial settings .
Protocol:
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Catalyst Preparation: Diatomite is impregnated with 10% ZnCl₂ and calcined at 400°C.
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Reaction: 3-Chlorobenzoyl chloride (1.0 equiv) and NH₃ (1.5 equiv) are passed through a fixed-bed reactor containing the catalyst.
Operational Data:
Metric | Value |
---|---|
Residence Time | 8–10 min |
Conversion | 95–97% |
Selectivity | 98% |
Industrial-Scale Production
Benzoyl Chloride Ammonolysis
Large-scale synthesis predominantly relies on the reaction of 3-chlorobenzoyl chloride with aqueous ammonia. This exothermic process requires precise temperature control to minimize byproduct formation .
Industrial Process Flow:
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Charging: 3-Chlorobenzoyl chloride (1,000 kg) is added to a jacketed reactor.
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Ammonia Addition: 25% NH₃ solution (1,200 L) is introduced at 5°C.
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Quenching: The mixture is neutralized with HCl to pH 6.5–7.0.
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Crystallization: The product is isolated via vacuum filtration and dried at 50°C.
Economic and Safety Considerations:
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Capital Cost: $1.2–1.5 million for a 5,000-ton/year facility.
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Hazard Mitigation: Explosion-proof equipment mandated due to NH₃ volatility.
Continuous Flow Synthesis
Adoption of continuous flow systems has reduced batch-to-batch variability. A patented configuration combines microreactors with in-line IR spectroscopy for real-time monitoring .
Case Study (Patent CN105936625A):
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Reactants: 3-Nitro-4-chlorobenzoic acid (12.0 kg), 3-Chloro-2-methylaniline (45 L).
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Conditions: Dichloromethane solvent, 75°C, 4 h residence time.
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Output: 14.8 kg this compound (82% yield).
Comparative Analysis of Methodologies
Table 1: Synthesis Method Comparison
Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
---|---|---|---|---|
Acid-Catalyzed | 68–72 | 95–97 | Moderate | High (byproduct waste) |
Hofmann Rearrangement | 74–78 | 98 | Low | Moderate |
Ultrasonic/IL | 89–92 | ≥99 | High | Low |
Industrial Ammonolysis | 85–88 | 97–98 | Very High | Moderate |
Key Trends:
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Catalyst Innovation: Ionic liquids and immobilized systems reduce reliance on harsh acids.
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Process Intensification: Flow chemistry enhances throughput and safety.
Scientific Research Applications
3-Chlorobenzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential pharmacological properties.
Industry: It is used in the production of polymers, dyes, and agrochemicals
Mechanism of Action
The mechanism of action of 3-chlorobenzamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Neuroprotective Agents Targeting mGluR5
- N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide (Compound 6) :
This derivative exhibited a 4.7-fold increase in potency compared to the reference compound DFB (3,5-difluorobenzamide) in neuroprotective assays. The benzoimidazole moiety enhances binding affinity to mGluR5, while the 3-chloro group contributes to metabolic stability. However, methylation of the amide NH or substitution with sulfur reduced potency by >90%, emphasizing the critical role of the amide group . - Trifluoromethyl Analog (Compound 9) :
A meta-trifluoromethyl substituent increased potency by 11.7-fold but introduced cytotoxicity at higher concentrations, unlike the safer 3-chloro derivative .
Antimicrobial Activity
- 3-Chlorobenzamide Analog (153a): This compound demonstrated broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Enterococcus faecalis, MIC = 0.0625–1 mg/L), outperforming the reference antibiotic KKL-33. Synergy with conventional antibiotics and low toxicity were notable advantages .
- 6-Chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)nicotinamide (153c) :
While structurally distinct, replacing the 3-chloro group with a 6-chloro-nicotinamide scaffold reduced activity against Staphylococcus epidermidis (MIC = 8 mg/L vs. 1 mg/L for 153a) .
Physical and Chemical Properties
*Predicted using ACD/LogP software.
Key Research Findings
Meta-Substitution Superiority : The 3-chloro group consistently outperforms ortho- or para-substituted analogs in potency and safety across neuroprotective and antimicrobial studies .
Amide Group Criticality : Modifications to the amide NH (e.g., methylation) drastically reduce activity, highlighting its role in target binding .
Biological Activity
3-Chlorobenzamide (C7H6ClNO) is an organic compound belonging to the benzamide class, characterized by the presence of a chlorine atom at the meta position of the benzene ring. This structural modification significantly influences its biological activity and potential applications in medicinal chemistry. This article explores the diverse biological activities of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is utilized as an intermediate in organic synthesis and has garnered attention for its potential pharmacological properties. Its mechanism of action primarily involves interactions with various biological targets, including enzymes and receptors.
Biochemical Pathways
Research indicates that this compound can interact with human matrix metalloproteinase-2 (MMP-2) and progesterone receptors, which are crucial in cancer progression and other diseases. The compound's ability to inhibit MMP-2 suggests a role in preventing extracellular matrix degradation, a common feature in tumor metastasis .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways, thereby affecting gene expression and cellular metabolism .
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. For instance, derivatives such as N-(allylcarbamothioyl)-3-chlorobenzamide have demonstrated promising results in targeting the Epidermal Growth Factor Receptor (EGFR), which is often implicated in cancer development. These compounds exhibited notable cytotoxicity against human breast cancer cell lines (T47D) .
Antimicrobial Activity
Studies have assessed the antimicrobial efficacy of this compound derivatives against various pathogens. Notably, certain derivatives showed activity against strains like E. coli and S. aureus, indicating potential as antimicrobial agents .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structure | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
Benzamide | C7H7NO | Low | None |
2-Chlorobenzamide | C7H6ClNO | Moderate | Moderate |
This compound | C7H6ClNO | High | Moderate |
4-Chlorobenzamide | C7H6ClNO | Low | Low |
The presence of chlorine at the meta position enhances the electrophilic properties of this compound compared to its ortho and para counterparts, influencing its reactivity and biological interactions .
Case Study: Anticancer Research
A study investigating the effects of this compound on breast cancer cells revealed that treatment led to a significant reduction in cell viability, suggesting its potential as a lead compound for drug development. The study utilized molecular docking techniques to assess binding affinities with EGFR, confirming the compound's role as a negative modulator .
Case Study: Antimicrobial Efficacy
Another investigation focused on synthesizing various derivatives of this compound to evaluate their antimicrobial properties. The results indicated that while some derivatives were effective against E. coli, they did not disrupt the intestinal flora or harm human skin, highlighting their safety profile for potential therapeutic use .
Properties
IUPAC Name |
3-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTGQALMWUUPQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210799 | |
Record name | Benzamide, m-chloro- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-48-4 | |
Record name | 3-Chlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, m-chloro- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-chlorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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